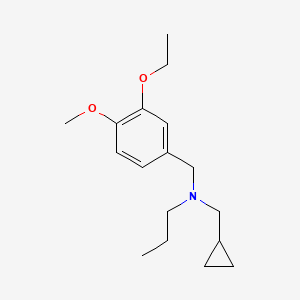
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine, also known as CEMB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CEMB belongs to the class of phenethylamines, which are known for their diverse biological activities. The unique chemical structure of CEMB has attracted researchers to investigate its synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine exerts its biological effects by binding to specific receptors in the body. It has been shown to bind to the serotonin receptor 5-HT2A, which is involved in regulating mood, cognition, and perception. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been found to interact with other receptors, including dopamine and adrenergic receptors, which may contribute to its diverse biological activities.
Biochemical and Physiological Effects:
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation and pain, possibly by inhibiting the release of pro-inflammatory cytokines. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been shown to enhance cognitive function and memory, possibly by increasing the release of neurotransmitters such as dopamine and acetylcholine.
实验室实验的优点和局限性
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has several advantages for use in laboratory experiments. It is easy to synthesize and purify, making it readily available for research. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine also has a unique chemical structure that may provide insights into the development of new drugs. However, one limitation of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine is its relatively low potency compared to other compounds, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine in the brain and its potential therapeutic effects. Another area of research is the development of more potent analogs of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine, which may have greater therapeutic potential. Additionally, investigations into the safety and toxicity of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine are needed to determine its suitability for clinical use.
In conclusion, (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine is a novel compound with potential therapeutic applications in various fields of research. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation. The synthesis, mechanism of action, and biochemical and physiological effects of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine have been studied extensively, and future research may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine involves a multi-step process, starting with the reaction of cyclopropylmethylamine with 3-ethoxy-4-methoxybenzaldehyde. The resulting product is then subjected to a series of reactions, including reduction, protection, and deprotection, to yield the final compound. The synthesis of (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has been optimized to achieve high yields and purity, making it suitable for further research.
科学研究应用
(cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has shown potential therapeutic applications in various fields of research. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer properties. (cyclopropylmethyl)(3-ethoxy-4-methoxybenzyl)propylamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-10-18(12-14-6-7-14)13-15-8-9-16(19-3)17(11-15)20-5-2/h8-9,11,14H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPUJOAUWFHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)
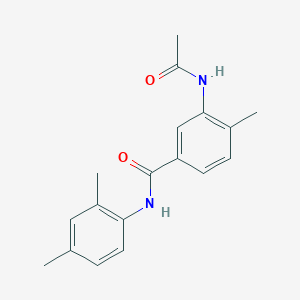
![ethyl 3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5195171.png)
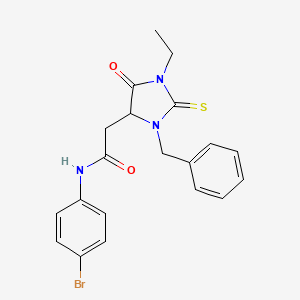
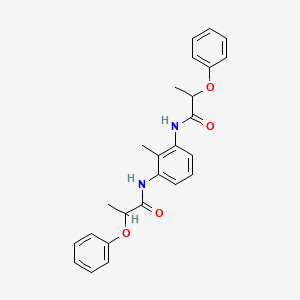
![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
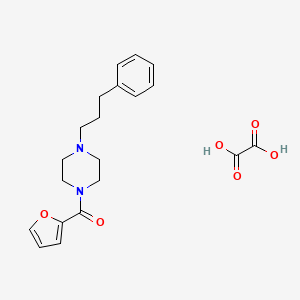
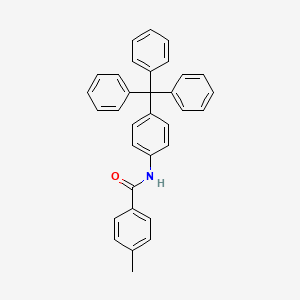
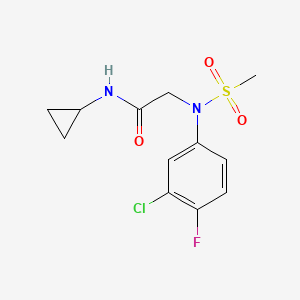
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5195242.png)